methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate
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Overview
Description
METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE is a complex organic compound featuring a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological and pharmacological properties.
Coumarin Derivatives: Valued for their biological and pharmaceutical applications.
Uniqueness
METHYL 2-{2,5-DIOXO-4-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL}ACETATE stands out due to its unique thiazolopyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[2,5-dioxo-4-phenyl-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H24N2O5S/c1-15(2)31-18-11-9-16(10-12-18)19-13-20(27)26(17-7-5-4-6-8-17)23-22(19)32-24(29)25(23)14-21(28)30-3/h4-12,15,19H,13-14H2,1-3H3 |
InChI Key |
VNTLWTWOAIYVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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